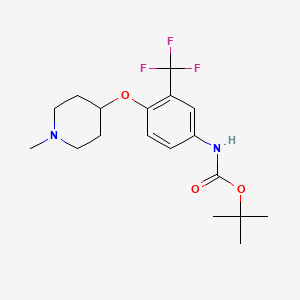
t-Butyl 4-(1-methylpiperidine-4-yloxy)-3-(trifluoromethyl)phenylcarbamate
Cat. No. B8467754
M. Wt: 374.4 g/mol
InChI Key: OTLZOCGSBFCTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08999973B2
Procedure details


4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid (200 mg, 0.659 mmol) was dissolved in t-BuOH (6 mL) and then DPPA (0.21 mL, 0.989 mmol) and TEA (0.14 mL, 0.989 mmol) was added thereto. The reaction mixture was stirred at 90° C. for 23 hours, cooled to room temperature, and sat. NaHCO3 solution was added thereto. The aqueous layer was washed with ethyl acetate, and the combined organic layer was dried with Na2SO4, filtered and concentrated. The resulting mixture was purified by silica gel chromatography (DCM/MeOH=10/1) to obtain the title compound (82 mg, 45%).
Quantity
200 mg
Type
reactant
Reaction Step One



[Compound]
Name
TEA
Quantity
0.14 mL
Type
reactant
Reaction Step Two


Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:17]=[CH:16][C:12](C(O)=O)=[CH:11][C:10]=2[C:18]([F:21])([F:20])[F:19])[CH2:4][CH2:3]1.C1C=CC(P([N:36]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.[C:39]([O-:42])(O)=[O:40].[Na+].[CH3:44][C:45](O)([CH3:47])[CH3:46]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([O:8][C:9]2[CH:17]=[CH:16][C:12]([NH:36][C:39](=[O:40])[O:42][C:45]([CH3:47])([CH3:46])[CH3:44])=[CH:11][C:10]=2[C:18]([F:19])([F:20])[F:21])[CH2:6][CH2:7]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCC(CC1)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
0.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 90° C. for 23 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layer was dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was purified by silica gel chromatography (DCM/MeOH=10/1)
|
Outcomes


Product
Details
Reaction Time |
23 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCC(CC1)OC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82 mg | |
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
